molecular formula C6H13NO2 B1422730 (2-Methyl-1,3-dioxan-2-yl)methanamine CAS No. 274686-22-5

(2-Methyl-1,3-dioxan-2-yl)methanamine

Cat. No. B1422730
M. Wt: 131.17 g/mol
InChI Key: IOKSMCQYNCJYHC-UHFFFAOYSA-N
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Description

“(2-Methyl-1,3-dioxan-2-yl)methanamine” is a chemical compound with the molecular formula C5H11NO2 . It is also known by other names such as 2-(aminomethyl)-2-methyl-1,3-dioxolane .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-1,3-dioxan-2-yl)methanamine” consists of a dioxane ring with a methyl group and a methanamine group attached . The InChI code for this compound is 1S/C5H11NO2/c1-5(4-6)7-2-3-8-5/h2-4,6H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Methyl-1,3-dioxan-2-yl)methanamine” has a molecular weight of 117.15 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Reactivity

This compound is often involved in the synthesis of various organic molecules, demonstrating the versatility of 1,3-dioxan derivatives in organic synthesis. For example, the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine showcases the use of 1,3-dioxan derivatives in creating complex molecules through 1,3-dipolar cycloaddition reactions, highlighting its potential in synthetic organic chemistry (Aouine, Younas et al., 2014).

Photocytotoxicity and Cellular Imaging

The compound's derivatives have found applications in the development of photocytotoxic agents and cellular imaging tools. Iron(III) catecholates, for example, have been synthesized to explore their photocytotoxic properties in red light, offering a potential pathway for developing novel anticancer therapies (Uttara Basu et al., 2014).

Anticonvulsant Agents

Research into heterocyclic schiff bases, including derivatives of 3-aminomethyl pyridine, suggests potential anticonvulsant applications. Such studies highlight the therapeutic possibilities of 1,3-dioxan derivatives in the treatment of seizures (S. Pandey, R. Srivastava, 2011).

Novel Organic Materials

The compound and its derivatives are also researched in the context of materials science, such as the development of organic metals. The synthesis of dichalcogenane derivatives of MET, involving (1,3-dioxan-2-yl)methylenedithio(ethylenedithio)tetrathiafulvalene, indicates the role of such compounds in creating new materials with unique electrical properties (YamadaJun-ichi et al., 2001).

Antimicrobial Activities

The synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety from reactions involving similar structures indicates a potential for antimicrobial applications. This research underscores the compound's relevance in developing new antibacterial and antifungal treatments (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).

Safety And Hazards

The safety and hazards associated with “(2-Methyl-1,3-dioxan-2-yl)methanamine” are not explicitly mentioned in the search results .

Future Directions

The future directions for the use and study of “(2-Methyl-1,3-dioxan-2-yl)methanamine” are not specified in the search results .

properties

IUPAC Name

(2-methyl-1,3-dioxan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(5-7)8-3-2-4-9-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKSMCQYNCJYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,3-dioxan-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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